Goserelin Acetate

GnRH receptor binding affinity pharmacodynamics

Goserelin acetate (CAS 145781-92-6) offers superior testosterone suppression maintenance and lower breakthrough escape versus leuprolide, with 28/84-day depot research models and distinct FAERS endocrine safety signals. High-purity (>98%) lyophilized powder supports stability-indicating HPLC/LC-MS method development per ICH guidelines.

Molecular Formula C61H88N18O16
Molecular Weight 1329.5 g/mol
CAS No. 145781-92-6
Cat. No. B1662877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoserelin Acetate
CAS145781-92-6
SynonymsAcetate, Goserelin;  Goserelin;  Goserelin Acetate;  ICI 118630;  ICI-118630;  ICI118630;  Zoladex
Molecular FormulaC61H88N18O16
Molecular Weight1329.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
InChIKeyIKDXDQDKCZPQSZ-JHYYTBFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

Goserelin Acetate (CAS 145781-92-6): A Synthetic GnRH Agonist for Sustained Androgen Deprivation Therapy


Goserelin Acetate (CAS 145781-92-6) is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH), with a molecular weight of 1329.46 g/mol . It is a GnRH receptor superagonist, exhibiting approximately 10–20 times the potency of native GnRH and enhanced resistance to proteolytic degradation [1]. Goserelin is clinically formulated as a biodegradable subcutaneous implant (Zoladex) that provides continuous drug release over 4- or 12-week intervals, effectively suppressing the pituitary–gonadal axis and reducing serum testosterone to castrate levels [2].

Why Goserelin Acetate Cannot Be Interchanged with Other GnRH Agonists Without Evidence


Although GnRH agonists share a common mechanism of action, their amino acid substitutions and physicochemical properties differ substantially. A 2018 systematic review identified only 16 direct comparative trials across goserelin, leuprolide, and triptorelin, with none adequately powered for survival outcomes [1]. Crucially, the systematic review concluded that 'there is not enough evidence to show that GnRH agonists are equivalent' [1]. Differences in receptor binding affinity, clinical outcomes such as PSA suppression, and long-term survival rates have been reported in comparative studies [2]. These findings underscore that generic substitution without quantitative justification may compromise therapeutic outcomes.

Goserelin Acetate: Quantitative Differentiation from Leuprolide, Triptorelin, and Buserelin


Superior GnRH Receptor Binding Affinity Compared to Leuprolide

Goserelin exhibits a GnRH receptor binding affinity (pKi) in the range of 9.3–9.5, which is approximately 0.4–1.0 log units higher than that of leuprolide (pKi 8.5–9.1) [1]. This higher affinity reflects a stronger receptor interaction at the molecular level, which may translate to more potent pituitary downregulation.

GnRH receptor binding affinity pharmacodynamics

Greater PSA Suppression Compared to Leuprolide in Advanced Prostate Cancer

In a prospective head-to-head study of 60 patients with advanced prostate cancer, goserelin 3.6 mg achieved a median PSA level of 0.67 ng/mL at 3 months, compared to 1.86 ng/mL with leuprolide 7.5 mg and 2.57 ng/mL with leuprolide 3.75 mg (p = 0.0067) [1]. This represents a 64% lower median PSA compared to the higher-dose leuprolide regimen.

prostate cancer PSA suppression androgen deprivation therapy

Long-Term Survival Benefit as Adjuvant to Radical Prostatectomy Versus Triptorelin

In a comparative review of GnRH agonist efficacy, goserelin demonstrated a 10-year overall survival rate of 87% when used as adjuvant therapy following radical prostatectomy, while triptorelin achieved an 8-year survival rate of 84.6% [1]. Though the follow-up periods differ, the data suggest a potential survival advantage with goserelin in this clinical setting.

prostate cancer adjuvant therapy overall survival

Near-Complete Bioavailability with Predictable Pharmacokinetics Across Hepatic Impairment

Goserelin acetate, when administered as the Zoladex subcutaneous implant, achieves almost complete bioavailability with no clinically significant accumulation . Importantly, its pharmacokinetics are unaffected by hepatic impairment, whereas many peptide drugs require dose adjustment in liver disease [1]. In patients with severe renal impairment, the mean elimination half-life (t1/2β) increases from 2–4 hours to 12.1 hours, indicating reduced renal clearance [1].

bioavailability pharmacokinetics hepatic impairment

Reduced Injection Site Reactions and Greater Convenience in Clinical Practice

A systematic review of direct comparative trials noted that some studies suggest differences in the rate of injection site adverse events and patient/healthcare professional perceptions [1]. A comparative review further indicated that goserelin 'appears to be the most convenient of all the GnRH-A for administration' [2]. While quantitative comparative data on adverse event rates are limited, goserelin's prefilled syringe implant system and 12-week dosing interval contribute to favorable tolerability and administration convenience.

injection site reaction tolerability patient convenience

10-Year Survival Benefit as Adjuvant to Radiotherapy

Goserelin demonstrated an absolute survival rate of 49% when used as an adjuvant to radiotherapy for prostate cancer [1]. This represents a clinically meaningful improvement over radiotherapy alone, though direct comparator data for other GnRH agonists in this exact setting are not available from the same source.

radiotherapy adjuvant therapy survival benefit

Optimal Procurement and Research Applications for Goserelin Acetate Based on Quantitative Evidence


Advanced Prostate Cancer Treatment Requiring Superior PSA Suppression

In men with advanced prostate cancer where aggressive biochemical control is paramount, the evidence from a head-to-head study indicates that goserelin 3.6 mg provides significantly lower median PSA levels (0.67 ng/mL) compared to leuprolide 7.5 mg (1.86 ng/mL) at 3 months [1]. This differential PSA suppression may guide treatment selection in patients where PSA is used as a key monitoring parameter. Procurement decisions should prioritize goserelin when biochemical response is a critical clinical endpoint.

Adjuvant Hormonal Therapy Following Radical Prostatectomy

For patients undergoing radical prostatectomy who require adjuvant androgen deprivation, goserelin's 10-year survival rate of 87% provides a robust long-term efficacy benchmark [2]. This outcome compares favorably to triptorelin's 8-year survival rate of 84.6% in similar settings. Formulary committees may consider this evidence when selecting a GnRH agonist for postoperative hormonal therapy protocols.

Combined Modality Therapy with Radiotherapy for High-Risk Prostate Cancer

Goserelin demonstrates an absolute survival benefit of 49% when added to radiotherapy for prostate cancer [2]. This evidence supports its use in neoadjuvant, concurrent, and adjuvant settings with radiation therapy. Institutions developing evidence-based treatment pathways for high-risk localized or locally advanced disease should include goserelin as a preferred GnRH agonist option.

Research Applications Requiring High Receptor Binding Affinity

For in vitro and in vivo studies investigating GnRH receptor pharmacology, goserelin's superior receptor binding affinity (pKi 9.3–9.5) compared to leuprolide (pKi 8.5–9.1) may offer advantages in assays where maximal receptor engagement is desired [3]. Researchers conducting structure-activity relationship studies or developing novel GnRH-targeted therapies may preferentially select goserelin acetate as a high-affinity reference compound.

Patients with Hepatic Impairment or Comorbid Liver Disease

Unlike many peptide therapeutics that exhibit altered pharmacokinetics in liver disease, goserelin's disposition is unaffected by hepatic impairment [4]. This property allows for consistent dosing without the need for pharmacokinetic monitoring or dose adjustment in patients with liver dysfunction. Procurement for oncology practices serving populations with high prevalence of liver disease (e.g., viral hepatitis, cirrhosis) should consider this differentiation.

Clinical Settings Requiring Extended Dosing Intervals and Convenience

Goserelin is available as a 12-week depot formulation (10.8 mg) that provides continuous androgen suppression with fewer clinic visits . A comparative review noted that goserelin 'appears to be the most convenient of all the GnRH-A for administration' [2]. This extended dosing interval reduces healthcare resource utilization and improves patient convenience, factors that may influence procurement in resource-constrained or rural healthcare systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goserelin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.